molecular formula C10H10Br2O2 B13749142 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B13749142
M. Wt: 321.99 g/mol
InChI Key: CCYVASQHCLFYEK-UHFFFAOYSA-N
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Description

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a dibromomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane typically involves the bromination of 2-phenyl-1,3-dioxolane. One common method includes the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a catalyst such as hydrogen peroxide (H2O2) to achieve the desired dibromomethyl substitution . The reaction is usually carried out under controlled conditions to ensure the selective bromination of the methyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of imines or acetals.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Dibromomethyl)-2-phenyl-1,3-dioxolane exerts its effects involves the interaction of the dibromomethyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biomedical applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-2-phenyl-1,3-dioxolane
  • 4-(Chloromethyl)-2-phenyl-1,3-dioxolane
  • 4-(Iodomethyl)-2-phenyl-1,3-dioxolane

Uniqueness

4-(Dibromomethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of two bromine atoms, which confer distinct reactivity compared to its mono-brominated, chlorinated, or iodinated analogs. This makes it particularly useful in reactions requiring a strong electrophile or in applications where specific bromine-mediated interactions are desired .

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

4-(dibromomethyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C10H10Br2O2/c11-9(12)8-6-13-10(14-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2

InChI Key

CCYVASQHCLFYEK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)C(Br)Br

Origin of Product

United States

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